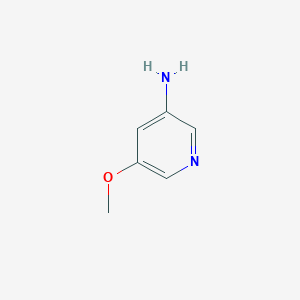

5-Methoxypyridin-3-amine

Beschreibung

Historical Context and Evolution of Academic Research on 5-Methoxypyridin-3-amine

Early research into aminopyridines laid the groundwork for understanding the reactivity and potential applications of compounds like this compound. The synthesis of related structures, such as 5-amino-3-pyridinols and 5-amino-3-methoxypyridines, has been explored through methods like the aryne reaction, involving the reaction of 5-chloro-3-methoxypyridine with various lithium amides. clockss.org These studies demonstrated that reaction conditions, such as the choice of solvent, significantly influence product yields. clockss.org

The evolution of research has seen this compound and its isomers transition from subjects of fundamental synthesis studies to key starting materials and intermediates in the creation of highly functionalized molecules. For instance, its bromo-substituted derivatives, such as 5-bromo-2-methoxypyridin-3-amine (B1520566), have become crucial for constructing libraries of compounds for biological screening through reactions like Suzuki cross-coupling. researchgate.net This progression highlights a shift from simply understanding the compound's basic chemistry to strategically utilizing it as a foundational element in complex molecular design.

Significance of this compound in Contemporary Chemical Sciences

The significance of this compound in modern chemical sciences lies primarily in its role as a versatile building block, particularly in medicinal chemistry and materials science. evitachem.comevitachem.com Its derivatives are integral to the synthesis of compounds with potential therapeutic applications. evitachem.com

A prominent area of application is in the development of kinase inhibitors for cancer therapy. semanticscholar.org For example, derivatives of this compound have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors. nih.gov The methoxypyridine core is a key structural feature in these inhibitor designs. semanticscholar.orgnih.gov Furthermore, the compound is used to create Schiff base ligands, which, when complexed with metal ions like Cu(II) and Co(II), have shown potential as antimicrobial agents. semanticscholar.org The structural framework of this compound is also found in molecules investigated for their relevance to neuropsychiatric disorders. researchgate.net

The compound's utility extends to organic synthesis, where it serves as a precursor for more complex heterocyclic compounds. evitachem.com The presence of multiple reaction sites on the pyridine (B92270) ring allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and development. evitachem.comvulcanchem.com

Scope and Objectives of Scholarly Inquiry into this compound

Current academic research on this compound is multifaceted, with several key objectives:

Synthesis of Novel Derivatives: A primary goal is the design and synthesis of new molecules based on the this compound scaffold. This involves multi-step synthetic pathways, often employing cross-coupling reactions to introduce various aromatic and heteroaromatic groups. researchgate.netnih.gov

Exploration of Biological Activity: A significant portion of research is dedicated to investigating the biological activities of its derivatives. This includes screening for anticancer properties, particularly as inhibitors of signaling pathways like the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. semanticscholar.orgnih.gov Researchers also explore potential antimicrobial and anti-inflammatory properties. evitachem.comsemanticscholar.org

Structure-Activity Relationship (SAR) Studies: A key objective is to understand how different structural modifications to the this compound core influence biological activity. By systematically altering substituents, researchers aim to develop compounds with improved potency and selectivity for specific biological targets. semanticscholar.orgnih.gov

Development of Advanced Intermediates: The compound and its halogenated analogues are crucial as advanced intermediates for creating complex pharmaceutical agents. vulcanchem.comchembk.com Research focuses on optimizing their synthesis and use in building drug candidates. researchgate.nettandfonline.com

Structural and Property Analysis: Detailed characterization of newly synthesized derivatives using techniques like X-ray crystallography and NMR spectroscopy is essential to confirm their structure and understand their physicochemical properties. semanticscholar.orgresearchgate.net

This focused inquiry underscores the compound's value as a platform for generating novel, functional molecules for a range of scientific applications.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key experimental and predicted properties of the compound. Data is compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | chemsrc.com |

| Molecular Weight | 124.14 g/mol | chemsrc.com |

| CAS Number | 64436-92-6 | epa.gov |

| Density | 1.13 g/cm³ | epa.gov |

| Boiling Point | 251 °C (Predicted) | epa.gov |

| Melting Point | 93.6 °C (Experimental Median) | epa.gov |

| Water Solubility | 0.984 M (Predicted) | epa.gov |

| LogP (Octanol-Water) | 0.319 (Experimental) | epa.gov |

| pKa (Basic) | 5.69 (Experimental) | epa.gov |

Table 2: Examples of Derivatives and Their Research Focus This table highlights some of the key derivatives of this compound and the primary focus of the research involving them.

| Derivative Structure | Research Application / Focus | Reference(s) |

| Sulfonamide methoxypyridine derivatives | PI3K/mTOR dual inhibitors for cancer therapy | nih.gov |

| Imidazo[1,2-a]pyridine derivatives | Potent PI3Kα inhibitors | semanticscholar.orgtandfonline.com |

| 3-aminopyridin-2-one based fragments | Kinase inhibitors (e.g., for MPS1 and Aurora kinases) | researchgate.net |

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Schiff base ligands for antimicrobial metal complexes | semanticscholar.org |

| N | Component of molecules studied as potential BACE1 inhibitors | drugbank.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-2-5(7)3-8-4-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQPCFFQBYXOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507430 | |

| Record name | 5-Methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64436-92-6 | |

| Record name | 5-Methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxypyridin-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methoxypyridin 3 Amine

Classical Approaches to 5-Methoxypyridin-3-amine Synthesis

Multi-step Linear Synthetic Routes to this compound

Linear synthetic sequences are a common strategy for accessing this compound, typically involving the sequential modification of a simpler pyridine (B92270) derivative. A prevalent starting material for these routes is 3,5-dibromopyridine (B18299). In a typical procedure, one of the bromine atoms is selectively displaced by a methoxy (B1213986) group, followed by the conversion of the remaining bromine into an amino group.

One documented pathway commences with the reaction of 3,5-dibromopyridine with sodium methoxide (B1231860) in a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.com This nucleophilic aromatic substitution reaction preferentially replaces one of the bromo substituents to yield 3-bromo-5-methoxypyridine. Subsequent conversion of the bromo group to an amino group can be achieved through various methods, such as a Buchwald-Hartwig amination or a nucleophilic substitution with an ammonia (B1221849) equivalent.

Another linear approach may involve the nitration of a pyridine precursor, followed by reduction of the nitro group to an amine and subsequent introduction of the methoxy group. For instance, the synthesis could start from 3-nitropyridine (B142982), which is then subjected to methoxylation and subsequent reduction of the nitro functionality to the desired amine. chemicalbook.com

Precursor Chemistry and Starting Materials in the Synthesis of this compound

| Starting Material | Key Transformations | Reference(s) |

| 3,5-Dibromopyridine | Nucleophilic substitution with methoxide, followed by amination. | chemicalbook.comchemicalbook.com |

| 3-Nitropyridine | Methoxylation and subsequent reduction of the nitro group. | chemicalbook.com |

| 3-Hydroxypyridine | Nitration, methylation of the hydroxyl group, and reduction. | chemicalbook.com |

| 2,6-Dibromopyridin-3-amine | Nucleophilic aromatic substitution with sodium methoxide. | nih.gov |

| 3-Chloro-6-methylpyridin-2-amine | Nucleophilic substitution with a methoxy group. |

This table provides a summary of common starting materials and the key chemical transformations they undergo to ultimately yield the this compound core structure or a closely related analogue.

Modern and Sustainable Synthetic Routes to this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. This trend is driven by the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources. fiveable.me

Catalytic Methods for this compound Production (e.g., transition metal catalysis)

Transition metal catalysis has revolutionized organic synthesis by enabling a wide range of transformations with high efficiency and selectivity. acs.org In the context of this compound synthesis, transition metal-catalyzed cross-coupling reactions are particularly valuable.

For instance, the Buchwald-Hartwig amination, which utilizes palladium catalysts, provides a powerful method for forming the C-N bond required for the amino group. chemscene.com This reaction can be employed to couple a halo-substituted methoxypyridine with an amine source. Similarly, palladium-catalyzed C-O bond formation reactions can be used to introduce the methoxy group. The use of phosphine (B1218219) ligands is often crucial for modulating the reactivity and selectivity of the metal catalyst. chemscene.com Visible light photoredox catalysis is another emerging area that offers novel and sustainable pathways for organic transformations, including those relevant to the synthesis of functionalized amines. nih.govchemrxiv.org

| Catalytic Method | Metal/Catalyst | Application in Synthesis | Reference(s) |

| Buchwald-Hartwig Amination | Palladium (Pd) | Formation of the C-N bond for the amino group. | chemscene.com |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Introduction of methyl or other groups. | |

| C-O Coupling | Palladium (Pd) or Copper (Cu) | Introduction of the methoxy group. | nih.gov |

| Reductive Amination | Nickel (Ni) or Palladium (Pd) | Industrial-scale amine synthesis. | google.com |

This table highlights some of the key transition metal-catalyzed reactions that can be applied to the synthesis of this compound and its derivatives, along with the typical metals or catalysts employed.

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

The use of enzymes as catalysts in organic synthesis, known as biocatalysis, offers several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and a reduced environmental footprint. researchgate.netchemistryviews.orgnih.gov Chemoenzymatic routes, which combine the strengths of both chemical and biological catalysts, are particularly promising for the efficient synthesis of complex molecules. mdpi.combiorxiv.org

Flow Chemistry Applications in this compound Synthesis

The application of flow chemistry offers significant advantages for the synthesis of this compound and its derivatives, primarily through enhanced reaction control, improved safety, and potential for seamless scale-up. beilstein-journals.org Continuous flow reactors provide superior heat and mass transfer compared to traditional batch reactors, allowing for precise temperature and residence time control. uliege.be This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

For instance, multi-step flow syntheses have been developed for complex molecules, demonstrating the potential for integrated processes that include reaction, workup, and purification steps within a continuous stream. thieme-connect.de High-temperature and high-pressure conditions, which can be hazardous in batch processing, can be safely achieved in flow reactors, often accelerating reaction rates and improving yields. beilstein-journals.org The use of packed-bed reactors with immobilized reagents or catalysts is another key feature of flow synthesis, facilitating product purification by sequestering byproducts or excess reagents. thieme-connect.de

A conceptual flow process for a related compound involved a three-step sequence, showcasing the utility of in-line scavenging resins for purification and the ability to operate at temperatures well above the solvent's boiling point. beilstein-journals.org While a specific flow synthesis for this compound is not extensively detailed in the provided results, the principles demonstrated in the synthesis of analogous pyridines, such as the direct amination of a chloro-precursor at elevated temperatures, are directly applicable. beilstein-journals.org

Table 1: Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient, ensuring uniform temperature. uliege.be |

| Mass Transfer | Can be limited, affecting reaction rates. | Enhanced, leading to faster reactions. |

| Safety | Higher risk with hazardous reagents and conditions. | Improved safety due to small reaction volumes. beilstein-journals.org |

| Scalability | Often requires re-optimization for larger scales. | More straightforward scale-up by extending operation time. |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. uliege.be |

Principles of Green Chemistry and Atom Economy in this compound Manufacturing

Green chemistry principles are increasingly integral to modern chemical manufacturing, aiming to reduce environmental impact and enhance sustainability. jocpr.com A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. savemyexams.com Reactions with high atom economy minimize the generation of waste, a crucial consideration for industrial-scale production. savemyexams.comchembam.com

In the context of this compound synthesis, applying green chemistry principles would involve selecting synthetic routes with the highest possible atom economy. For example, addition reactions inherently have a 100% atom economy as all reactant atoms are incorporated into the product. savemyexams.com While the synthesis of substituted pyridines often involves substitution reactions that generate byproducts, careful selection of reagents and reaction pathways can maximize atom efficiency.

The use of catalysis is a cornerstone of green chemistry, as catalytic processes often require milder conditions and can lead to higher selectivity, reducing the need for protecting groups and minimizing waste. jocpr.com Solvent selection is another critical factor. The ideal green solvent is non-toxic, readily available, and easily recyclable. sphinxsai.com Research into solvent-free reaction conditions or the use of more environmentally benign solvents like water or ethanol (B145695) is a key area of green chemistry research. rsc.orgrsc.org

For example, a study on the synthesis of pyridine-2-yl substituted ureas highlighted a solvent- and halide-free method that proceeds with high atom economy. rsc.org While not directly for this compound, this approach exemplifies the direction of green synthesis for related heterocyclic amines.

Optimization and Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process optimization and scale-up strategies. These strategies aim to enhance efficiency, ensure product quality, and maintain economic viability.

Process Intensification Strategies for this compound Production

Process intensification involves developing more compact, safer, and more energy-efficient manufacturing processes. researchgate.net For the production of this compound, this can be achieved through various strategies. As discussed, continuous flow chemistry is a prime example of process intensification, offering significant advantages over traditional batch methods. beilstein-journals.org

Regioselectivity and Chemoselectivity Control in this compound Synthesis

Achieving high regioselectivity and chemoselectivity is paramount in the synthesis of specifically substituted pyridines like this compound. Regioselectivity refers to the preferential reaction at one position over another, while chemoselectivity is the selective reaction of one functional group in the presence of others.

In the synthesis of substituted pyridines, the choice of solvent, temperature, and reagents can profoundly influence the outcome. For instance, in nucleophilic substitution reactions on di-substituted pyridines, the solvent can dictate the position of attack. vulcanchem.comnih.gov A study on the reaction of 2,6-dihalopyridine precursors showed that the use of different solvents led to different regioisomers. nih.gov Similarly, the nature of the nucleophile and the substituents on the pyridine ring play a crucial role in directing the reaction. researchgate.net

Chemoselective reactions are also critical. For example, a method for the demethylation of methoxypyridines using L-selectride was shown to be chemoselective, as it did not affect methoxybenzene analogues present in the same molecule. thieme-connect.com This level of control is essential to avoid unwanted side reactions and simplify purification processes.

Table 2: Factors Influencing Selectivity in Pyridine Synthesis

| Factor | Influence on Regioselectivity | Influence on Chemoselectivity |

| Solvent | Can stabilize transition states differently, favoring one isomer. vulcanchem.comnih.gov | Can affect the reactivity of different functional groups. |

| Temperature | Can alter the kinetic vs. thermodynamic product ratio. researchgate.net | Can enable or prevent certain reactions based on activation energy. |

| Reagents | The nature of the nucleophile/electrophile directs the position of attack. researchgate.net | Specific reagents can target one functional group over another. thieme-connect.com |

| Catalyst | Can direct reactions to specific sites through coordination. | Can selectively activate a particular functional group. |

Impurity Profiling and Control Methodologies in this compound Production

Impurity profiling is a critical aspect of pharmaceutical and chemical manufacturing, ensuring the final product's purity and safety. This involves the identification, quantification, and control of impurities that may arise during the synthesis of this compound.

Potential impurities can originate from starting materials, intermediates, byproducts of side reactions, or degradation products. For example, in the synthesis of related aminopyridines, regioisomers are common impurities. nih.gov The synthesis of a bromo-methoxy-methyl-pyridin-amine, for instance, could yield different isomers depending on the reaction conditions. smolecule.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for detecting and quantifying impurities. vulcanchem.comnih.gov Once identified, control strategies can be implemented. These may include:

Optimizing reaction conditions to minimize the formation of byproducts. mdpi.com

Purifying starting materials and intermediates to prevent the carry-over of impurities.

Developing robust purification methods for the final product, such as recrystallization or chromatography, to remove any remaining impurities. vulcanchem.com

For instance, in the synthesis of a complex molecule, HPLC was used to ensure a purity of ≥95% for the final compounds. nih.gov Stringent control over impurities is crucial, especially if this compound is intended for use in applications with high purity requirements.

Chemical Reactivity and Transformation of 5 Methoxypyridin 3 Amine

Electrophilic Aromatic Substitution Reactions of 5-Methoxypyridin-3-amine

The amino and methoxy (B1213986) groups synergistically activate the pyridine (B92270) ring towards electrophilic attack. The positions ortho and para to the amino group are 2, 4, and 6, while the positions ortho and para to the methoxy group are 4 and 6. Consequently, positions 2, 4, and 6 are all electronically activated, with positions 4 and 6 being particularly electron-rich due to the cumulative activating effect from both substituents. This heightened reactivity contrasts with unsubstituted pyridine, which undergoes electrophilic substitution only under harsh conditions and primarily at the 3-position. uoanbar.edu.iqquimicaorganica.org

Halogenation Reactions of this compound

Due to the strong activation of the ring, this compound is expected to undergo halogenation (e.g., bromination or chlorination) readily under mild conditions. Direct halogenation will likely lead to substitution at the most activated positions (4 and/or 6). However, the high reactivity can sometimes result in multiple substitutions or side reactions.

To achieve greater control and favor monosubstitution, the highly activating amino group is often protected via acylation, for example, by converting it to an acetamido group (-NHCOCH3). This moderately deactivating group still directs ortho- and para-, but tempers the ring's reactivity, allowing for more selective halogenation. Subsequent hydrolysis of the amide bond regenerates the amino group.

| Reaction Conditions | Reagent | Expected Major Product(s) | Rationale |

|---|---|---|---|

| Direct Halogenation | Br2 or Cl2 | 4-Halo- and/or 6-Halo-5-methoxypyridin-3-amine; potentially di-halogenated products | Strong activation by -NH2 and -OCH3 directs substitution to the doubly activated 4 and 6 positions. |

| Halogenation with Protection | 1. Acetic Anhydride 2. Br2 or Cl2 3. Acid/Base Hydrolysis | 4-Halo-5-methoxypyridin-3-amine or 6-Halo-5-methoxypyridin-3-amine | The acetamido group reduces the ring's reactivity, allowing for controlled monosubstitution, followed by deprotection. |

Nitration and Sulfonation Patterns in this compound

Direct nitration of aromatic amines with strong acid mixtures (e.g., HNO3/H2SO4) is often problematic as the strongly acidic conditions protonate the amino group, forming a deactivating -NH3+ group. Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the starting material. Therefore, the standard approach involves protecting the amino group as an acetamide before nitration.

Following protection, the N-acetyl-5-methoxypyridin-3-amine is nitrated. The directing effects of the acetamido and methoxy groups favor substitution at the 2, 4, and 6 positions. Studies on analogously substituted rings, such as 3,5-dimethoxypyridine N-oxide, show that nitration occurs at the 2- and 6-positions. researchgate.net This suggests that nitration of N-acetyl-5-methoxypyridin-3-amine would also likely yield the 2-nitro or 6-nitro derivative.

Sulfonation is expected to follow a similar pattern. The existence of related compounds like 5-Methoxypyridine-3-sulfonyl chloride suggests that sulfonation or a related synthetic route is feasible, likely proceeding through a protected amine intermediate.

Nucleophilic Reactivity of this compound

The nucleophilic character of the molecule is expressed at three primary sites: the pyridine ring nitrogen, the exocyclic amino group, and to a lesser extent, the methoxy group.

Reactions Involving the Pyridine Nitrogen of this compound

The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available for reaction with electrophiles and Lewis acids. wikipedia.org The presence of two electron-donating groups (-NH2 and -OCH3) increases the electron density on the ring and at the nitrogen atom, making it more basic and more nucleophilic than unsubstituted pyridine. rsc.org

Key reactions include:

Protonation : It readily reacts with acids to form pyridinium salts.

Alkylation : Reaction with alkyl halides (e.g., iodomethane) leads to quaternization, forming N-alkylpyridinium salts. wikipedia.org

N-Oxide Formation : Oxidation with peracids (e.g., m-CPBA) can form the corresponding pyridine N-oxide. This transformation can alter the regioselectivity of subsequent electrophilic substitution reactions. wikipedia.org

Reactivity of the Amino Group in this compound (e.g., acylation, alkylation, diazotization)

The primary amino group is a potent nucleophile and the site of numerous important transformations.

Acylation : The amino group reacts readily with acylating agents like acid chlorides or anhydrides to form amides. Acetylation, as mentioned, is a common protective strategy. Sulfonylation, another form of acylation, can also occur at the amino group.

Alkylation : The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control, often yielding a mixture of mono- and di-alkylated products, as well as potential N-alkylation at the pyridine nitrogen.

Diazotization : As a primary aromatic amine, it can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures. byjus.com This reaction converts the amino group into a highly versatile diazonium salt (-N2+) intermediate. researchgate.netrsc.org Diazonium salts of aminopyridines are known to be reactive intermediates that can be subsequently displaced by a wide range of nucleophiles in reactions such as the Sandmeyer (CuX), Schiemann (F-), and hydrolysis (-OH) reactions. rsc.orgacs.org

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Acylation (Acetylation) | Acetic anhydride or Acetyl chloride | Amide (N-(5-methoxypyridin-3-yl)acetamide) | Protection of the amino group, moderation of reactivity. |

| Alkylation | Alkyl halide (e.g., CH3I) | Mono- and/or di-alkylated amine | Synthesis of N-substituted derivatives. |

| Diazotization | NaNO2, aq. HCl, 0-5 °C | Pyridinium diazonium salt | Key intermediate for introducing a wide variety of functional groups. |

Transformations Involving the Methoxy Group of this compound

The methoxy group is generally less reactive than the other functional groups in the molecule. The most significant transformation is O-demethylation, which involves the cleavage of the aryl-O-CH3 ether bond to yield the corresponding phenol (5-aminopyridin-3-ol). This reaction typically requires harsh conditions and strong reagents.

Common reagents for O-demethylation include strong protic acids like hydrobromic acid (HBr) at elevated temperatures or potent Lewis acids such as boron tribromide (BBr3), which is often effective at lower temperatures. reddit.comchem-station.comcommonorganicchemistry.com

| Reagent | Typical Conditions | Product |

|---|---|---|

| Boron tribromide (BBr3) | Inert solvent (e.g., DCM), -78 °C to room temp. | 5-Aminopyridin-3-ol |

| Hydrobromic acid (HBr) | Aqueous HBr, reflux | 5-Aminopyridin-3-ol hydrobromide |

Rearrangement Reactions and Fragmentations of this compound

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer.

Several classical rearrangement reactions could potentially be applied to derivatives of this compound.

Beckmann Rearrangement : This reaction converts an oxime into an amide or a nitrile. masterorganicchemistry.com An oxime derived from a ketone precursor related to the 5-methoxypyridine scaffold could undergo this rearrangement under acidic conditions. msu.edu The key step is the migration of the group anti to the hydroxyl group of the oxime. msu.edu

Curtius Rearrangement : This reaction involves the thermal conversion of an acyl azide to an isocyanate, which can then be converted to amines or carbamates. wiley-vch.de

Smiles Rearrangement : This is an intramolecular nucleophilic aromatic substitution. A related Smiles rearrangement has been successfully applied to synthesize 5-amino-substituted benzothienopyridines. researchgate.net

Fragmentation: In the context of mass spectrometry, the fragmentation of amines is a key diagnostic tool. For primary amines, a characteristic fragmentation is α-cleavage, which involves the loss of an alkyl radical to form an iminium ion. libretexts.org The fragmentation pattern of this compound would likely show characteristic losses related to the methoxy and amino groups, as well as fragmentation of the pyridine ring itself.

Reaction Kinetics and Mechanistic Investigations of this compound Transformations

Detailed kinetic and mechanistic investigations into the transformations of this compound are limited. However, by examining studies of structurally similar molecules, such as 3-aminopyridine, it is possible to infer potential reaction pathways and kinetic behaviors. The presence of both an amino and a methoxy group on the pyridine ring introduces electronic effects that influence the rates and mechanisms of its reactions.

A significant finding in the study of 3-aminopyridine oxidation is the observation of a bell-shaped pH-rate profile, with the reaction rate peaking in the pH range of 3.2 to 7.3 researchgate.net. This phenomenon is rationalized by considering the different protonated and unprotonated forms of both the substrate and the oxidizing agent as the reactive species. The proposed mechanism involves a nucleophilic attack of the amino nitrogen of 3-aminopyridine on the electrophilic peroxo oxygen of the PMSA species researchgate.net. It is plausible that this compound would exhibit similar pH-dependent reactivity, with the methoxy group potentially influencing the pKa of the molecule and thus shifting the optimal pH for the reaction.

The electronic nature of the substituents on the pyridine ring plays a critical role in determining the reactivity. The methoxy group is known to affect the basicity of the pyridine nitrogen. For instance, 2-methoxypyridines are less basic than pyridine due to the inductive electron-withdrawing effects of the alkoxy group nih.gov. In the case of this compound, the methoxy group at the 5-position and the amino group at the 3-position would collectively influence the electron density of the pyridine ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack.

Another important class of reactions for pyridine derivatives is nucleophilic aromatic substitution (SNAr). Kinetic studies on the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines have shown that these reactions proceed through an SNAr mechanism where the first step is rate-determining researchgate.net. While this compound lacks a strongly electron-withdrawing nitro group to activate the ring for SNAr, this mechanistic framework is relevant for potential transformations involving the displacement of a suitable leaving group from the pyridine ring.

Computational studies, often employing Density Functional Theory (DFT), have become invaluable in elucidating reaction mechanisms for complex organic molecules. For substituted pyridines, DFT calculations can help identify the most electrophilic centers, predict reaction pathways, and calculate activation energies, thus corroborating experimental kinetic data researchgate.net. In the absence of extensive experimental data for this compound, computational modeling would be a powerful tool to predict its reactivity and explore potential reaction mechanisms.

The synthesis of derivatives of this compound can also provide mechanistic insights. For example, the reaction of 5-chloro-3-methoxypyridine with various amines under aryne-forming conditions has been shown to produce 5-aminated products clockss.org. This suggests that transformations at the 3- and 5-positions of the pyridine ring can be achieved through specific reaction pathways, in this case, involving a dehydropyridine intermediate.

Based on the available data for analogous compounds, a summary of expected kinetic and mechanistic features for the transformations of this compound is presented below.

Table 1: Predicted Kinetic and Mechanistic Features of this compound Transformations Based on Analogous Compounds

| Transformation | Expected Kinetic Behavior | Probable Mechanistic Features | Supporting Evidence from Analogous Compounds |

| Oxidation of the Amino Group | Second-order kinetics; Bell-shaped pH-rate profile | Nucleophilic attack of the amino nitrogen on the oxidant; Involvement of protonated and unprotonated species | Kinetic study of 3-aminopyridine oxidation by PMSA researchgate.net |

| Nucleophilic Aromatic Substitution | Dependent on the leaving group and nucleophile; Likely second-order | SNAr mechanism; Rate-determining formation of a Meisenheimer-like intermediate | Kinetic studies of substituted methoxynitropyridines with amines researchgate.net |

| Reactions involving Aryne Intermediates | Dependent on the base and reaction conditions | Formation of a dehydropyridine intermediate followed by nucleophilic addition | Synthesis of 5-aminated-3-methoxypyridines from 5-chloro-3-methoxypyridine clockss.org |

Table 2: Thermodynamic Parameters for the Oxidation of 3-Aminopyridine by PMSA (for comparison)

| Parameter | Value |

| ΔH‡ (kJ mol-1) | 45.2 ± 2.1 |

| ΔS‡ (J K-1 mol-1) | -118 ± 6 |

| ΔG‡ (kJ mol-1) | 81.5 ± 3.9 |

| (Data extracted from a study on 3-aminopyridine and presented here for illustrative purposes as directly analogous data for this compound is not available in the cited literature) researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 5 Methoxypyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 5-Methoxypyridin-3-amine

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of various NMR experiments, the precise arrangement of atoms and their chemical environments within the this compound molecule can be established.

Advanced 1D-NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N NMR) for this compound

One-dimensional NMR techniques provide fundamental information about the number and types of protons, carbons, and nitrogen atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical shifts, integration, and multiplicity of the different protons in this compound. Aromatic protons typically resonate in the downfield region, while the methoxy (B1213986) and amine protons have distinct chemical shifts. The coupling patterns between adjacent protons provide valuable information about their relative positions on the pyridine (B92270) ring. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. For instance, the carbon attached to the oxygen of the methoxy group and the carbons in the pyridine ring will have characteristic chemical shifts. libretexts.org In some cases, ¹³C NMR data for related structures, such as N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, show the methoxy group carbon at approximately 53.72 ppm and aromatic carbons in the range of 111.03 ppm to 160.10 ppm. semanticscholar.orgnih.gov

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is particularly useful for characterizing nitrogen-containing compounds like pyridines. acs.org The chemical shift of the pyridine ring nitrogen is sensitive to the nature and position of substituents. wiley.comscispace.com For substituted pyridines, ¹⁵N NMR can help in understanding the electronic effects of the substituents on the nitrogen atom. nih.gov The chemical shifts of both the pyridine nitrogen and the amino group nitrogen provide crucial data for structural confirmation. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| H-2 | 7.8 - 8.0 | 135 - 140 | d |

| H-4 | 7.0 - 7.2 | 120 - 125 | dd |

| H-6 | 8.1 - 8.3 | 145 - 150 | d |

| -OCH₃ | 3.8 - 4.0 | 55 - 60 | s |

| -NH₂ | 3.5 - 5.0 | - | br s |

| C-2 | - | 135 - 140 | - |

| C-3 | - | 140 - 145 | - |

| C-4 | - | 120 - 125 | - |

| C-5 | - | 150 - 155 | - |

| C-6 | - | 145 - 150 | - |

| -OCH₃ | - | 55 - 60 | - |

| Note: This table presents expected chemical shift ranges and multiplicities. Actual values may vary depending on the solvent and experimental conditions. |

2D-NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) Applied to this compound

Two-dimensional NMR experiments provide correlations between different nuclei, allowing for the unambiguous assignment of the ¹H and ¹³C spectra and the determination of the complete molecular structure. scribd.comwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring, helping to establish their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. scribd.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, regardless of whether they are bonded. This can provide information about the conformation of the molecule.

Table 2: Expected 2D-NMR Correlations for this compound

| Proton | COSY Correlations | HSQC Correlation (Carbon) | HMBC Correlations (Carbons) |

| H-2 | H-4 | C-2 | C-3, C-4, C-6 |

| H-4 | H-2, H-6 | C-4 | C-2, C-3, C-5, C-6 |

| H-6 | H-4 | C-6 | C-2, C-5 |

| -OCH₃ | - | -OCH₃ | C-5 |

| Note: This table illustrates expected key correlations. |

Mass Spectrometry Techniques for Identification and Purity Assessment of this compound

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecule, confirming the identity of this compound. miamioh.edu For instance, the expected accurate mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value. rsc.org This is a standard method for validating the molecular ion of a compound.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis of this compound

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and structural elucidation. unito.it The fragmentation of related compounds often involves the loss of small neutral molecules. dokumen.pub For this compound, common fragmentation pathways could include the loss of a methyl radical from the methoxy group, or the loss of ammonia (B1221849) from the amine group. This technique is widely used in proteomics and the analysis of various organic molecules. nih.gov

Vibrational Spectroscopy (IR and Raman) in the Study of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net These two techniques are complementary, as some molecular vibrations may be more prominent in one technique than the other. up.ac.za

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ether linkage. For example, a study on a Schiff base derived from 6-methoxypyridin-3-amine reported a sharp band at 1617 cm⁻¹ corresponding to the imine group stretching vibration. semanticscholar.orgnih.gov

Raman Spectroscopy: Raman spectroscopy can also be used to identify the characteristic vibrations of this compound. Aromatic ring vibrations often give strong signals in Raman spectra. The technique has been successfully used to monitor reactions involving similar pyridine derivatives. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| -NH₂ | N-H Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| -OCH₃ | C-H Stretch | 2850 - 2960 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | IR, Raman |

| Ether | C-O Stretch | 1000 - 1300 | IR |

| Note: This table provides general ranges for the expected vibrational frequencies. |

Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. While a specific, peer-reviewed spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on its constituent functional groups: a primary amine (-NH₂), a methoxy group (-OCH₃), and the pyridine ring.

The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3500–3300 cm⁻¹ region. core.ac.uk Aromatic C-H stretching vibrations of the pyridine ring are anticipated just above 3000 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C bond in the methoxy group typically results in strong absorptions in the 1300-1000 cm⁻¹ range. Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1600–1400 cm⁻¹ region. For instance, studies on the related compound N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, which is synthesized from an isomer, show a sharp band at 1617 cm⁻¹ corresponding to the imine group, with other aromatic ring carbon peaks observed as well. semanticscholar.orgnih.gov

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3500 - 3300 |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Methoxy Group | 2950 - 2850 |

| C=C and C=N Ring Stretching | Pyridine Ring | 1600 - 1400 |

| Asymmetric C-O-C Stretch | Methoxy Ether | 1275 - 1200 |

Raman Spectroscopy Applications for this compound

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The analysis of substituted pyridines by Raman spectroscopy is well-established, often in the context of surface-enhanced Raman spectroscopy (SERS) to study adsorption and molecular interactions. acs.orgrsc.org

For this compound, the symmetric vibrations of the pyridine ring, particularly the ring-breathing mode, would be expected to produce a strong Raman signal. This technique is valuable for studying the molecule's interaction with surfaces, such as silver nanoparticles, where enhancement of the Raman signal can provide insights into molecular orientation and binding. acs.orgnih.gov While specific experimental Raman data for this compound is scarce, studies on various deuterated and substituted pyridines have provided a comprehensive framework for assigning vibrational modes. scispace.com Raman spectroscopy can also be used as a real-time monitoring tool for chemical reactions involving pyridine derivatives, tracking the consumption of reactants and formation of products.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Single Crystal X-ray Diffraction for Solid-State Structure Determination of this compound

The determination of the crystal structure of this compound by single-crystal X-ray diffraction would provide invaluable information. This analysis would reveal the exact conformation of the molecule in the solid state, including the planarity of the pyridine ring and the orientation of the methoxy and amine substituents. Furthermore, it would detail the crystal packing, showing how individual molecules interact with their neighbors through hydrogen bonds (e.g., N-H···N interactions) and other non-covalent forces. Although it has been noted that obtaining suitable single crystals of some pyridine derivatives for X-ray diffraction can be challenging, the resulting data is crucial for understanding its physical properties. semanticscholar.orgnih.gov As of now, a specific crystal structure determination for the parent this compound is not publicly available in crystallographic databases. A search did yield a structure for a more complex derivative, 9-methoxy-4-(2-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine, which crystallizes in the triclinic space group P-1. researchgate.net

Crystallographic Studies of Co-crystals and Salts of this compound

The formation of multi-component crystalline forms, such as salts and co-crystals, is a widely used strategy to modify the physicochemical properties of active pharmaceutical ingredients, including solubility and stability. mdpi.com This involves crystallizing the target molecule with a pharmaceutically acceptable co-former, such as a carboxylic acid.

The basic nitrogen of the pyridine ring and the primary amine group in this compound are potential sites for protonation to form salts. The outcome of reacting a pyridine derivative with a carboxylic acid—whether it forms a salt (via proton transfer) or a co-crystal (neutral components linked by hydrogen bonds)—is often predicted by the difference in pKa values (ΔpKa) between the acid and the base. acs.org

Crystallographic studies on aminopyridine salts, such as those of 2-aminopyridine (B139424) with citric acid, reveal complex hydrogen-bonding networks where the pyridine nitrogen is protonated. nih.gov In these structures, charge-assisted hydrogen bonds play a critical role in the crystal packing. nih.govnajah.edu Similarly, studies on 4-aminopyridine (B3432731) have shown the formation of various hydrated salts and have explored the energetic driving forces for the crystallization of ionic co-crystals. mdpi.comrsc.org These studies provide a strong precedent for how this compound could be engineered into novel solid forms with tailored properties, which could then be fully characterized by X-ray diffraction.

Chromatographic Methodologies for the Analysis of this compound

Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a specific compound. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile organic molecules like aminopyridines.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification of this compound

HPLC is the cornerstone for assessing the purity of this compound and quantifying it in various samples. A typical HPLC method for aminopyridines involves reversed-phase chromatography. cmes.org In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). cmes.orghelixchrom.com

Because aminopyridines are basic compounds, their peak shape can be poor due to interactions with residual silanol (B1196071) groups on the silica-based column packing. To overcome this, additives like formic acid, trifluoroacetic acid, or a buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) are often included in the mobile phase to ensure the analyte is in a consistent protonation state and to improve peak symmetry. cmes.orgsielc.comresearchgate.net Detection is commonly performed using a UV detector, with a wavelength selected based on the chromophore of the molecule, often in the range of 250-280 nm for pyridine derivatives. cmes.org

While a specific, validated HPLC method for this compound is not detailed in the literature, a method for the simultaneous determination of 2-, 3-, and 4-aminopyridine has been established using a C18 column with a mobile phase of phosphate buffer (pH 7.0) and methanol (90:10) at a detection wavelength of 280 nm. cmes.org This provides a strong starting point for developing a robust method for this compound.

Table 2: Representative HPLC Method Parameters for Aminopyridine Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Shim-pack Scepter C18) | cmes.org |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., phosphate, ammonium acetate) and organic solvent (e.g., acetonitrile, methanol) | cmes.orgresearchgate.net |

| pH Modifier | Trifluoroacetic acid or formic acid to improve peak shape | sielc.comresearchgate.net |

| Flow Rate | Typically 0.5 - 1.0 mL/min | cmes.org |

| Column Temperature | Controlled, e.g., 35 °C | cmes.org |

| Detection | UV Spectrophotometry (e.g., 270-280 nm) | cmes.orgsielc.com |

| Injection Volume | 10 - 20 µL | cmes.orgresearchgate.net |

Gas Chromatography (GC) Techniques for this compound Analysis

Gas chromatography (GC) is a powerful technique for assessing the purity and quantifying the presence of this compound in various mixtures. ccsknowledge.com The method relies on the vaporization of the sample, which is then passed through a column containing a stationary phase. ccsknowledge.com The separation is achieved based on the differential interactions of the compound with the stationary phase, with compounds having weaker interactions eluting faster. ccsknowledge.com

For amine analysis, GC is a well-established, versatile, and thoroughly understood laboratory technique. ccsknowledge.com The analysis of aromatic amines like this compound is typically performed using a capillary column coated with a non-polar or medium-polarity stationary phase. A common detector for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity, or a Mass Spectrometer (MS) for definitive identification. GC-MS analysis provides both retention time data for quantification and mass spectra for structural confirmation. core.ac.uk

The Kovats Retention Index (RI) is a standardized measure used to normalize retention times. For the related isomer, 6-methoxypyridin-3-amine, the semi-standard non-polar Kovats RI has been determined to be 1226. nih.gov This value provides a reference point for developing analytical methods for this compound, as similar compounds exhibit predictable elution patterns under equivalent GC conditions.

A typical GC method for analyzing aminopyridine compounds would involve the following parameters:

| Parameter | Typical Value/Condition | Purpose |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides high-resolution separation of components. |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | A versatile, medium-polarity phase suitable for aromatic amines. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separates compounds based on their boiling points and column interactions. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and structural elucidation. |

| Detector Temp. | 300 °C | Prevents condensation of the analyte post-separation. |

This table represents typical parameters and may require optimization for specific applications.

Chiral Chromatography for Enantiomeric Purity of this compound Derivatives

This compound is an achiral molecule as it does not possess a stereocenter. However, it is a common building block in the synthesis of more complex, chiral molecules. When this compound is reacted to form a derivative that contains a chiral center, the resulting product can exist as a pair of enantiomers—non-superimposable mirror images. gcms.cz Chiral chromatography is essential for separating these enantiomers to assess the enantiomeric purity or to isolate a specific enantiomer. gcms.cz

This separation is achieved using a chiral stationary phase (CSP). gcms.cz CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times. Common CSPs are based on derivatized cyclodextrins or polysaccharides like cellulose (B213188) and amylose (B160209). hplc.eukoreascience.kr

For instance, if this compound were used to synthesize a chiral pharmaceutical intermediate, a typical chiral HPLC method might be employed. The selection of the CSP and the mobile phase is critical for achieving separation. hplc.eu Polysaccharide-based CSPs, such as those with amylose tris(3,5-dimethylphenylcarbamate), are known for their broad applicability in resolving a wide range of chiral compounds, including those containing aromatic amine moieties. koreascience.kr

| Parameter | Typical Value/Condition | Purpose |

| Technique | High-Performance Liquid Chromatography (HPLC) | Standard for analytical and preparative chiral separations. |

| Column | Chiral Stationary Phase (e.g., Chiralpak® AD-H, ChiraDex®) | Creates a chiral environment for enantiomeric discrimination. hplc.eukoreascience.kr |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with a basic additive | The solvent system that carries the sample; composition is key to resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV Absorbance (e.g., at 254 nm) | Monitors the elution of the separated enantiomers. |

| Temperature | 25 °C | Temperature can influence the selectivity of the chiral interaction. |

This table represents a hypothetical screening method for a chiral derivative. Optimization is required for specific molecules.

The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Interactions such as hydrogen bonds, π-π stacking, and steric hindrance contribute to the differential binding energy between the enantiomers and the stationary phase, resulting in their separation. koreascience.kr

Other Advanced Analytical Techniques (e.g., Elemental Analysis, UV-Vis Spectroscopy) for this compound

Beyond chromatographic methods, other analytical techniques are vital for the complete characterization of this compound.

Elemental Analysis

Elemental analysis is a destructive technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a sample. The experimental results are compared against the theoretical values calculated from the molecular formula, C₆H₈N₂O, to confirm the elemental composition and support the compound's identity and purity.

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 58.05% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 6.50% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 22.58% |

| Oxygen | O | 15.999 | 1 | 15.999 | 12.89% |

| Total | 124.143 | 100.00% |

Theoretical elemental composition of this compound. Experimental values for a pure sample should be within ±0.4% of these figures.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with chromophores. msu.edu In this compound, the chromophoric system is the substituted pyridine ring. The aromatic π-system, the lone pair of electrons on the ring nitrogen, and the electrons on the amino and methoxy substituents all contribute to its UV absorption profile.

The UV-Vis spectrum is useful for confirming the presence of the aromatic system and can be used for quantitative analysis using the Beer-Lambert law. For a related compound, 5-Chloro-2-propoxypyridin-3-amine, the maximum absorption (λmax) in methanol is observed at 268 nm. It is expected that this compound would exhibit characteristic absorption bands in a similar region, attributable to the π → π* transitions of the substituted pyridine ring. researchgate.net

Computational and Theoretical Investigations of 5 Methoxypyridin 3 Amine

Quantum Chemical Calculations (DFT) on 5-Methoxypyridin-3-amine

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. For this compound, DFT calculations are instrumental in characterizing its fundamental electronic features, conformational landscape, and spectroscopic signatures.

Electronic Structure and Molecular Orbitals of this compound

The electronic behavior of a molecule is governed by the arrangement of its electrons in molecular orbitals (MOs). DFT calculations can map these orbitals and determine their energy levels. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.eduyoutube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. science.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.netnih.gov For substituted pyridines, the distribution of these orbitals is influenced by the electronic nature of the substituents. In this compound, the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are expected to raise the energy of the HOMO and influence the electron density distribution across the pyridine (B92270) ring. wuxibiology.comresearchgate.net DFT calculations would likely show the HOMO localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO would be distributed over the pyridine ring, indicating the sites most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Substituted Aminopyridine

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. |

| ELUMO | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Note: The data in this table are representative values for molecules with similar functional groups and are intended to illustrate the type of information obtained from DFT calculations, as specific published data for this compound is not available.

Energetics and Stability of this compound Conformers

Molecules with rotatable single bonds, such as the C-O bond of the methoxy group and the C-N bond of the amino group in this compound, can exist in different spatial arrangements known as conformations. DFT calculations are used to explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers for interconversion (transition states).

For this compound, a key conformational feature would be the orientation of the methoxy group's methyl substituent relative to the pyridine ring. By systematically rotating the dihedral angle of the C-C-O-C bond, a potential energy scan can be performed. This would likely reveal two primary planar conformers: a syn conformer, where the methyl group is oriented toward the ring nitrogen, and an anti conformer, where it is oriented away. The relative energies calculated for these conformers determine their thermodynamic stability and their expected population distribution at a given temperature, which can be estimated using Boltzmann statistics. Such analyses are crucial as different conformers can exhibit distinct chemical and physical properties.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kJ/mol) | Predicted Stability |

|---|---|---|---|

| Conformer I (Anti) | Methyl group of methoxy oriented away from the ring nitrogen. | 0.00 | Most Stable (Global Minimum) |

| Conformer II (Syn) | Methyl group of methoxy oriented towards the ring nitrogen. | 5 - 10 | Less Stable |

| Transition State | Perpendicular orientation of the methoxy group relative to the ring. | 15 - 25 | Rotational Energy Barrier |

Note: This table presents hypothetical energy values based on general principles of conformational analysis for similar aromatic ethers to illustrate the expected energetic landscape.

Computational Prediction of Spectroscopic Properties for this compound

DFT calculations provide a powerful means to predict spectroscopic properties, which can be used to interpret and assign experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the isotropic magnetic shielding tensors for each nucleus. uncw.edu These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. github.io Predicted spectra for different conformers can be averaged based on their Boltzmann population to yield a final spectrum that accounts for conformational flexibility. uncw.edu

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated by determining the second derivatives of the energy with respect to atomic displacements. researchgate.net This analysis yields harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. To improve agreement with experimental data, the computed frequencies are typically multiplied by an empirical scaling factor. researchgate.net This allows for a reliable assignment of the principal absorption bands, such as N-H stretching of the amine, C-O stretching of the methoxy ether, and various C-C and C-N stretching and bending modes of the pyridine ring.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Group / Atom | Predicted Value | Comment |

|---|---|---|---|

| ¹³C NMR | C-NH₂ | ~140-150 ppm | Aromatic carbon attached to the amino group. |

| ¹³C NMR | C-OCH₃ | ~155-165 ppm | Aromatic carbon attached to the methoxy group. |

| ¹H NMR | -NH₂ | ~3.5-4.5 ppm | Chemical shift of amine protons, can be broad. |

| ¹H NMR | -OCH₃ | ~3.8-4.0 ppm | Chemical shift of methoxy protons. |

| IR Vibrational Frequency | N-H stretch (asymmetric) | ~3400-3500 cm⁻¹ | Characteristic of primary amine group. |

| IR Vibrational Frequency | C-O-C stretch (asymmetric) | ~1200-1280 cm⁻¹ | Characteristic of aryl ether linkage. |

Note: The values presented are typical ranges for the specified functional groups and nuclei, derived from computational studies on analogous molecules. They serve as examples of the data generated by these predictive methods.

Molecular Dynamics (MD) Simulations Involving this compound

While quantum chemical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules over time, particularly in a condensed phase like a solution. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of molecular behavior and interactions. mdpi.com

Solvent Effects on this compound Behavior

The properties and behavior of a molecule can be significantly influenced by its environment, especially the solvent. researchgate.net MD simulations are an ideal tool to study these solvent effects at a molecular level. chemrxiv.orgnih.gov Simulations can be performed by placing one or more this compound molecules in a box filled with explicit solvent molecules (e.g., water, ethanol).

By analyzing the simulation trajectory, one can determine the structure of the solvent around the solute. The radial distribution function (RDF) is often calculated to show the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For this compound, RDFs would reveal the organization of water molecules around the hydrogen-bond-donating amino group and the hydrogen-bond-accepting methoxy oxygen and pyridine nitrogen. researchgate.net This provides insight into the solvation shell structure and the specific interactions that stabilize the molecule in solution. Furthermore, the solvent can alter the conformational equilibrium by preferentially stabilizing one conformer over another through specific interactions like hydrogen bonding. chemrxiv.org

Intermolecular Interactions of this compound

MD simulations are particularly well-suited for studying the complex network of intermolecular interactions that govern the behavior of molecules in liquids and solids. dovepress.com For this compound, the most significant interactions are hydrogen bonds and π-π stacking. researchgate.net

The amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen and the methoxy oxygen (-OCH₃) can act as hydrogen bond acceptors. nih.gov In an MD simulation of multiple this compound molecules, one could observe the formation and breaking of intermolecular hydrogen bonds over time. researchgate.net Analysis of these interactions includes determining their average number, lifetimes, and geometric preferences, which are crucial for understanding properties like solubility, boiling point, and crystal packing. nih.gov

Additionally, the aromatic pyridine rings can interact with each other through π-π stacking. MD simulations can reveal the preferred orientation (e.g., parallel-displaced or T-shaped) and strength of these interactions. These non-covalent forces are fundamental to the self-assembly and aggregation behavior of the molecule in various environments. nih.govresearchgate.net

Reaction Mechanism Elucidation via Computational Chemistry for this compound Transformations

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. By simulating the interactions between molecules, researchers can understand the energetic and structural changes that occur as reactants are converted into products. This is particularly valuable for understanding the transformations of this compound.

Transition State Analysis for Reactions of this compound

The transition state is a critical, high-energy configuration along the reaction pathway that determines the rate of a chemical reaction. Identifying and characterizing the transition state is a cornerstone of understanding reaction mechanisms. Computational methods, such as density functional theory (DFT), are employed to locate the transition state geometry and calculate its energy.

For reactions involving this compound, such as N-alkylation, acylation, or electrophilic aromatic substitution, transition state analysis can reveal key mechanistic details. For instance, in a hypothetical electrophilic substitution reaction, calculations can determine the energy barriers for substitution at different positions on the pyridine ring, thereby predicting the regioselectivity of the reaction.

Table 1: Hypothetical Transition State Energy Barriers for Electrophilic Bromination of this compound

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Key Interacting Atoms in Transition State |

|---|---|---|

| C2 | 18.5 | Br, N1, C2 |

| C4 | 15.2 | Br, C3-NH2, C4 |

Note: The data in this table is illustrative and based on general principles of electrophilic substitution on substituted pyridines. Actual values would require specific quantum chemical calculations.

Reaction Coordinate Mapping for this compound Pathways

Reaction coordinate mapping is a technique used to visualize the entire energy landscape of a chemical reaction. arxiv.org It involves plotting the energy of the system as a function of the "reaction coordinate," which represents the progress of the reaction from reactants to products. This provides a more complete picture than just analyzing the stationary points (reactants, products, and transition states). smu.edu

This method can be applied to study complex, multi-step transformations of this compound. For example, in a multi-step synthesis involving the compound, reaction coordinate mapping can help identify intermediates, secondary transition states, and potential side reactions. smu.edu This detailed understanding is crucial for optimizing reaction conditions to improve yield and selectivity. The technique redefines the system-environment boundary by identifying and extracting a key collective degree of freedom from the environment, known as the reaction coordinate (RC). arxiv.org The original quantum system is then expanded into an "extended system," which includes the pre-mapped system, the RC, and their interaction. arxiv.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are widely used in drug discovery and materials science to predict the properties of new, unsynthesized molecules.

Development of Predictive Models for this compound Analogues

To develop a QSAR model for analogues of this compound, a dataset of compounds with known biological activity (e.g., enzyme inhibition) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the activity. dntb.gov.ua A robust QSAR model can then be used to predict the activity of new this compound derivatives, guiding the design of more potent compounds. dntb.gov.uanih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling of Pyridine Derivatives

| Descriptor Type | Specific Descriptor | Information Encoded |

|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Electron-donating ability |

| Steric | Molecular Weight | Size of the molecule |

| Hydrophobic | LogP | Lipophilicity |

Computational Ligand-Target Docking Studies Involving this compound Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is crucial for understanding the molecular basis of drug action and for designing new drugs.

In the context of this compound, docking studies can be used to investigate how its derivatives bind to a specific protein target. The process involves generating a three-dimensional model of the ligand and the protein and then using a scoring function to evaluate the different possible binding poses. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding affinity. nih.gov

Table 3: Hypothetical Docking Results for a this compound Derivative against a Kinase Target

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity |

| Hydrogen Bond Interactions | Amine group with Asp145; Methoxy group with Ser89 | Key interactions stabilizing the complex |

Note: The data in this table is for illustrative purposes. Actual docking studies would require a specific protein target and computational software.

Applications of 5 Methoxypyridin 3 Amine in Organic Synthesis and Medicinal Chemistry

5-Methoxypyridin-3-amine as a Key Synthon in Heterocyclic Chemistry

The structure of this compound, featuring a primary aromatic amine appended to a pyridine (B92270) core, makes it an ideal precursor for the synthesis of diverse heterocyclic compounds. The amine group serves as a reactive handle for annulation reactions, where an additional ring is fused onto the existing pyridine framework.